
4-(Tert-butoxy)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxy)benzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2O. It is a derivative of benzene, where the benzene ring is substituted with a tert-butoxy group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butoxy)benzene-1,2-diamine typically involves the nitration of tert-butylbenzene followed by reduction. The general steps are as follows:
Nitration: Tert-butylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-(tert-butyl)-2-nitrobenzene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The nitration and reduction steps are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-(Tert-butoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry: 4-(Tert-butoxy)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activity and is used in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of 4-(tert-butoxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The tert-butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Benzene-1,2-diamine: A compound with two amino groups attached to a benzene ring without the tert-butoxy group.
Uniqueness: 4-(Tert-butoxy)benzene-1,2-diamine is unique due to the presence of both the tert-butoxy group and the amino groups, which confer distinct chemical and physical properties. The tert-butoxy group increases the compound’s stability and lipophilicity, while the amino groups provide sites for further chemical modification and biological activity.
特性
CAS番号 |
86723-68-4 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxy]benzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,11-12H2,1-3H3 |
InChIキー |
JBSCYVSZBIIYFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=C(C=C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)
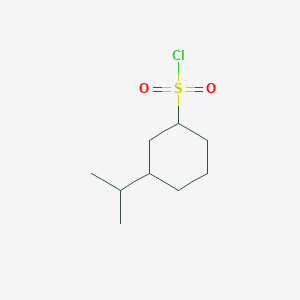
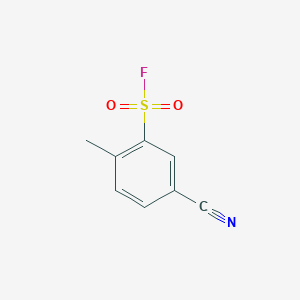
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
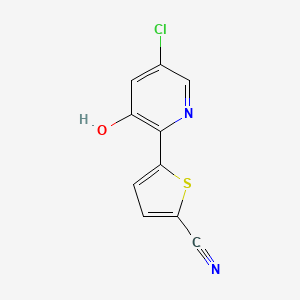
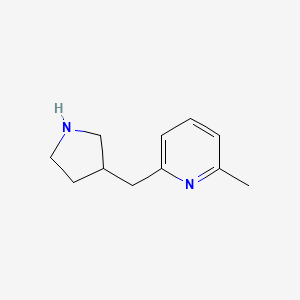
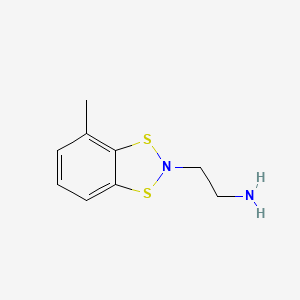
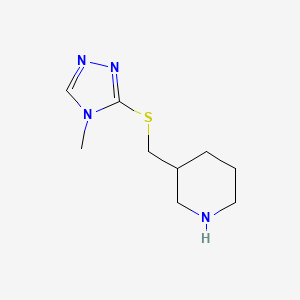
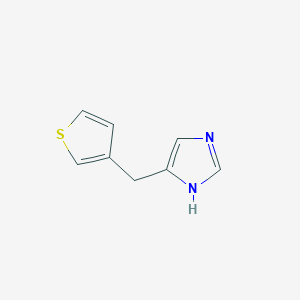
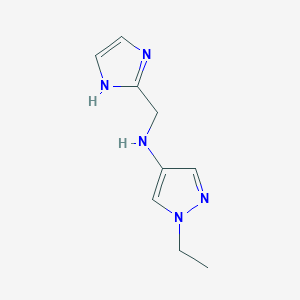
![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)
![2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid](/img/structure/B13253781.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
